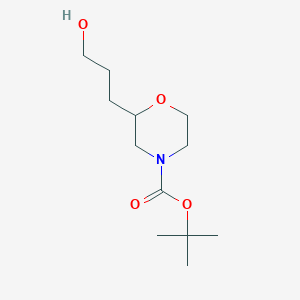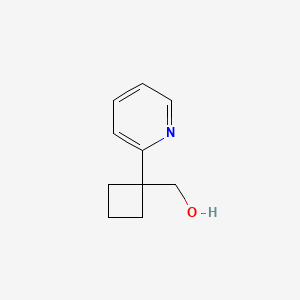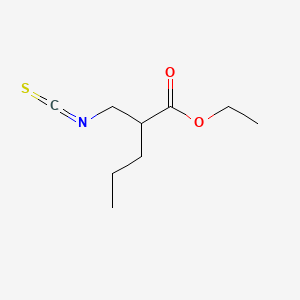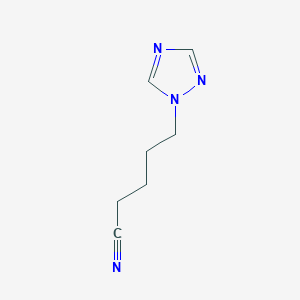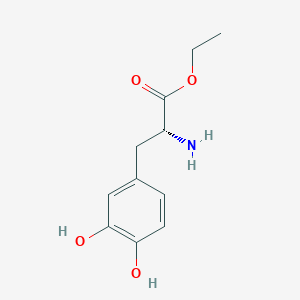
Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is a chemical compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains both amino and hydroxyl functional groups, making it versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate typically involves the esterification of 3,4-dihydroxyphenylalanine (DOPA) with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to shield the hydroxyl groups during the esterification process, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the synthesis of polymers and other materials with specific functional properties
Mécanisme D'action
The mechanism of action of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:
Neurotransmitter Pathways: It can influence dopamine pathways by acting as a precursor or modulator.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A direct precursor with similar biological activity.
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine with antioxidant properties.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of hydroxyl groups .
Uniqueness
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is unique due to its ester functional group, which enhances its solubility and bioavailability compared to its parent compound, DOPA. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |
Clé InChI |
NULMGOSOSZBEQL-MRVPVSSYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



